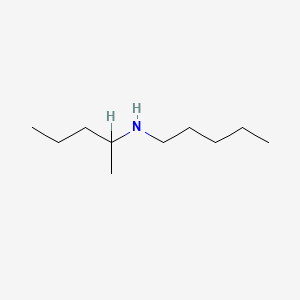

(Pentan-2-yl)(pentyl)amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-pentan-2-ylpentan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23N/c1-4-6-7-9-11-10(3)8-5-2/h10-11H,4-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHGJYFYOVKKNQY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCNC(C)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Strategies for Asymmetric Secondary Amines

Enantioselective Methodologies

Asymmetric Reductive Amination

Asymmetric reductive amination (ARA) is one of the most direct and efficient methods for synthesizing chiral amines from prochiral ketones. acs.orgacs.org This transformation can be achieved through various catalytic systems, including metal-based catalysts and biocatalysts.

Transition metal catalysis is a powerful tool for the asymmetric synthesis of chiral amines. acs.org Catalytic systems often involve a transition metal, such as ruthenium, iridium, or rhodium, complexed with a chiral ligand. semanticscholar.orggoogle.com These catalysts facilitate the direct reductive amination of ketones with an amine source and a reducing agent, typically hydrogen gas or a hydride source like pinacolborane. google.comacs.org For instance, ruthenium complexes with chiral phosphine (B1218219) ligands like C3-TunePhos have been shown to be highly effective for the direct reductive amination of alkyl aryl ketones. semanticscholar.org Similarly, chiral SPINOL-derived borophosphates have been employed as organocatalysts for the ARA of ketones, yielding a variety of chiral amines in good yields and high enantioselectivities. acs.org

The general reaction involves the condensation of a ketone (e.g., 2-pentanone) with a primary amine (e.g., pentylamine) to form an intermediate imine, which is then asymmetrically reduced in the presence of the chiral catalyst.

Table 1: Examples of Chiral Catalyst-Mediated Asymmetric Reductive Amination

| Ketone Substrate | Amine Substrate | Catalyst/Ligand | Reductant | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Acetophenone | p-Anisidine | Chiral SPINOL Borophosphate | Pinacolborane | up to 97 | up to 98 |

| Various Alkyl Aryl Ketones | Ammonium (B1175870) Acetate | Ru/C3-TunePhos | H₂ | >90 (most cases) | >90 (most cases) |

Biocatalysis has emerged as a sustainable and highly selective alternative for the synthesis of chiral amines. core.ac.uk Enzymes such as imine reductases (IREDs) and reductive aminases (RedAms) are particularly effective in catalyzing the asymmetric reductive amination of a wide range of ketones and amines. researchgate.netrsc.org These enzymes, which are NAD(P)H-dependent oxidoreductases, can facilitate the one-step synthesis of chiral secondary amines from ketones with high conversions and stereoselectivities. researchgate.netnih.gov The reaction proceeds under mild conditions, typically in aqueous buffer systems. researchgate.net A variety of IREDs have been identified and engineered to accept diverse substrates, including the conversion of ketones with amines like methylamine (B109427) or butylamine (B146782) to furnish the corresponding chiral amine products. researchgate.netnih.gov

Table 2: Biocatalytic Asymmetric Reductive Amination with Imine Reductases

| Ketone Substrate | Amine Donor | Enzyme | Product | Conversion (%) | Stereoselectivity |

|---|---|---|---|---|---|

| 2-Hexanone | Methylamine | IRED | (R)-N-methyl-2-aminohexane | 88 | 96% ee |

| Cyclohexanone | L-Norvaline | Engineered IRED | (S)-2-(cyclohexylamino)pentanoic acid | - | - |

| 2-Methyl pyrroline | - | IRED from Streptomyces | (R) or (S)-2-methylpyrrolidine | - | High |

Chiral Auxiliary-Controlled Synthetic Routes

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group that is temporarily attached to the substrate to direct the stereochemical outcome of a reaction. wikipedia.org For the synthesis of chiral secondary amines, a primary amine can be reacted with a chiral auxiliary. The resulting adduct then undergoes reaction with an electrophile, and the stereochemistry of this addition is controlled by the auxiliary. Subsequent removal of the auxiliary yields the enantiomerically enriched secondary amine. wikipedia.org Commonly used chiral auxiliaries include pseudoephedrine and tert-butanesulfinamide. wikipedia.orgnih.govnih.gov For example, tert-butanesulfinamide can be condensed with a ketone to form a chiral N-sulfinyl imine, which can then be reduced diastereoselectively to provide a sulfinamide that, upon cleavage, yields the chiral amine. nih.gov

Table 3: Chiral Auxiliaries in Asymmetric Amine Synthesis

| Auxiliary | Substrate Type | Key Transformation | Stereoselectivity |

|---|---|---|---|

| Pseudoephedrine | Carboxylic Acids (to amides) | Enolate Alkylation | High diastereoselectivity |

| tert-Butanesulfinamide | Ketones/Aldehydes | Nucleophilic addition to N-sulfinyl imine | High diastereoselectivity |

Stereoselective N-Alkylation and Related Strategies

Stereoselective N-alkylation provides a route to chiral secondary amines from primary amine precursors. google.com This can be challenging due to the potential for overalkylation to form tertiary amines. acs.org However, methods have been developed for the selective mono-N-alkylation of primary amines. google.com One strategy involves using specific bases, such as cesium bases, in anhydrous solvents to achieve high selectivity for the secondary amine product. google.com Another advanced approach is the nickel-catalyzed enantioselective hydroalkylation of acyl enamines with alkyl halides, which provides access to enantioenriched α-branched aliphatic acyl amines that can be converted to the corresponding secondary amines. nih.gov This method is notable for its ability to create chiral centers adjacent to the nitrogen atom with high enantioselectivity. nih.gov

Table 4: Stereoselective N-Alkylation Strategies

| Method | Substrates | Catalyst/Reagent | Key Feature | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Selective Mono-N-Alkylation | Primary Amine, Alkyl Halide | Cesium Base | High selectivity for secondary amine | >50 | N/A (Substrate dependent) |

Asymmetric Petasis Reaction for Chiral Amine Generation

The Petasis borono-Mannich (PBM) reaction is a powerful multicomponent reaction that couples an amine, a carbonyl compound (often an aldehyde), and an organoboronic acid to form substituted amines. researchgate.netnih.gov The asymmetric variant of the Petasis reaction allows for the synthesis of chiral amines with high stereocontrol. mdpi.com This can be achieved by using a chiral amine, a chiral aldehyde, or a chiral catalyst. mdpi.com For the synthesis of secondary amines, a primary amine can be used in conjunction with a chiral catalyst, such as a BINOL-derived organocatalyst. mdpi.com The reaction of salicylaldehydes, secondary amines, and vinylboronates catalyzed by binaphthol has been shown to produce allylic amines with excellent enantioselectivity. acs.org The versatility of the Petasis reaction allows for the incorporation of a wide range of substituents, making it a valuable tool for generating structurally diverse chiral amines. researchgate.netrsc.org

Table 5: Asymmetric Petasis Reaction Examples

| Carbonyl Component | Amine Component | Boronic Acid | Catalyst/Auxiliary | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Salicylaldehyde | Secondary Amines | Dibutyl vinylboronates | (R)-BINOL | 39-94 | up to 99 |

| Salicylaldehyde | Secondary Amines | Aryl/Vinylboronic Acids | Thiourea-BINOL catalyst | up to 92 | up to 95 |

Non-Stereoselective Synthetic Pathways for Secondary Amines

Non-stereoselective methods for synthesizing secondary amines are fundamental in organic chemistry, providing accessible routes to a wide array of compounds. These strategies are characterized by the formation of products without control of stereochemistry at new chiral centers.

Alkylation of Primary Amines

The N-alkylation of primary amines is a classical and straightforward method for the synthesis of secondary amines. This reaction involves the nucleophilic substitution of a primary amine with an alkyl halide. However, a significant challenge with this method is the potential for overalkylation, leading to the formation of tertiary amines and quaternary ammonium salts. google.comlibretexts.org This occurs because the secondary amine product is often more nucleophilic than the starting primary amine.

To achieve selective mono-N-alkylation, specific reagents and conditions can be employed. For instance, the use of cesium hydroxide (B78521) (CsOH) has been shown to promote selective N-monoalkylation of primary amines, effectively minimizing the common issue of dialkylation. organic-chemistry.org Another approach involves using N-aminopyridinium salts as ammonia (B1221849) surrogates, which allows for a self-limiting alkylation process to yield secondary amines without overalkylation products. nih.govacs.org

For the synthesis of (Pentan-2-yl)(pentyl)amine, this method would involve one of two possible pathways:

Reacting pentan-2-amine with a pentyl halide (e.g., 1-bromopentane).

Reacting pentylamine with a pentan-2-yl halide (e.g., 2-bromopentane).

The reaction is typically carried out in an anhydrous solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

| Pentan-2-amine | 1-Bromopentane | Cesium Hydroxide | DMSO | This compound |

| Pentylamine | 2-Bromopentane | Cesium Hydroxide | DMF | This compound |

Reductive Amination of Carbonyl Compounds

Reductive amination is one of the most versatile and widely used methods for synthesizing secondary amines. stackexchange.comyoutube.com This process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with a primary amine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. libretexts.orgacs.org A key advantage of this method is that it avoids the overalkylation problems associated with the direct alkylation of amines. stackexchange.com

The reduction of the imine can be achieved using various reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, often used in solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF) under slightly acidic conditions. stackexchange.com Other common reducing agents include sodium cyanoborohydride (NaBH₃CN) and sodium borohydride (B1222165) (NaBH₄), as well as catalytic hydrogenation. youtube.comorganic-chemistry.orgchemistrysteps.com

The synthesis of this compound via reductive amination can be approached in two ways:

The reaction of pentan-2-one with pentylamine.

The reaction of pentanal with pentan-2-amine.

In both cases, the initial reaction forms an imine which is subsequently reduced to the target secondary amine.

| Carbonyl Compound | Amine | Reducing Agent | Solvent |

| Pentan-2-one | Pentylamine | Sodium triacetoxyborohydride | Dichloroethane |

| Pentanal | Pentan-2-amine | Sodium cyanoborohydride | Methanol |

Amide Reduction Methodologies

The reduction of amides offers another reliable route to amines. Secondary amides can be reduced to secondary amines using strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄). libretexts.orgmasterorganicchemistry.com This method is effective for primary, secondary, and tertiary amides, yielding the corresponding amines. masterorganicchemistry.comyoutube.com

The synthesis of this compound through this pathway would first require the formation of a suitable secondary amide. This can be achieved by reacting an acid chloride with a primary amine. The resulting amide is then reduced. The two possible amide precursors are:

N-(Pentan-2-yl)pentanamide: Formed from pentanoyl chloride and pentan-2-amine.

N-Pentyl-2-methylbutanamide: While structurally similar, the IUPAC name for the amide derived from pentan-2-ol would be based on a butanamide structure. A more direct precursor would be N-pentylpentan-2-amide, though this nomenclature is less common. Let's consider the reaction of pentylamine with an acid chloride derived from 2-pentanol (B3026449) (which would be 2-chloropentane, not an acid chloride). A more feasible route is reacting pentylamine with pentanoyl chloride to form N-pentylpentanamide, which upon reduction yields dipentylamine, not the target compound. Therefore, the correct amide precursor is N-(pentan-2-yl)pentanamide.

The reduction of N-(Pentan-2-yl)pentanamide with LiAlH₄ will yield this compound.

| Amide Precursor | Preparation | Reducing Agent | Product |

| N-(Pentan-2-yl)pentanamide | Pentanoyl chloride + Pentan-2-amine | Lithium aluminum hydride | This compound |

While LiAlH₄ is the most common reagent, other methods involving catalytic hydrogenation or hydrosilylation with transition metal catalysts have also been developed as alternatives. researchgate.net

Direct Amination of Alcohols with Nitriles

The direct synthesis of amines from alcohols is an atom-economical and environmentally friendly approach. While the direct amination of alcohols with ammonia is a known industrial process, particularly for primary amines from primary alcohols, the synthesis of secondary amines can also be achieved. researchgate.netgoogle.com Ruthenium-based pincer complexes have been shown to catalyze the direct synthesis of secondary amines from primary alcohols and ammonia. researchgate.net

A related, though less common, pathway involves the use of nitriles. The catalytic coupling of nitriles with amines can selectively form imines, which can then be reduced. researchgate.net More directly, some methods allow for the conversion of alcohols and amines into nitriles, which are then reduced. organic-chemistry.org However, the direct amination of an alcohol with a nitrile to form a secondary amine is not a widely documented single-step process. A more plausible multi-step sequence would involve the conversion of an alcohol to a nitrile, followed by reaction with an organometallic reagent and subsequent reduction, or the initial conversion of the nitrile to a primary amine which then undergoes alkylation or reductive amination.

For a hypothetical direct synthesis of this compound from an alcohol and a nitrile, one might envision the reaction of pentan-2-ol with pentanenitrile or pentanol (B124592) with a nitrile derived from pentan-2-amine. However, these routes are not standard and would likely require specialized catalytic systems that are not commonly described in general organic synthesis literature. The more established methods for amine synthesis from alcohols typically proceed via oxidation to a carbonyl for reductive amination or conversion to a leaving group for alkylation.

Mechanistic Investigations of Pentan 2 Yl Pentyl Amine Reactivity

Nucleophilic Character and Reaction Pathways

The non-bonding electron pair on the nitrogen atom of (Pentan-2-yl)(pentyl)amine is the primary driver of its nucleophilicity, allowing it to attack electron-deficient centers. libretexts.org This fundamental property underlies its participation in a wide range of chemical reactions. The steric hindrance caused by the two pentyl chains can influence the rate and accessibility of the nitrogen nucleophile compared to less bulky secondary amines. masterorganicchemistry.com

Secondary amines like this compound react with enolizable aldehydes or ketones under mildly acidic conditions to form enamines. masterorganicchemistry.comwikipedia.org This condensation reaction proceeds through a carbinolamine intermediate, which then dehydrates. wikipedia.org The acid catalyst activates the carbonyl group for nucleophilic attack by the amine. chemistrysteps.com The resulting iminium ion cannot be neutralized by deprotonation at the nitrogen (as with primary amines), so a proton is removed from an adjacent carbon, forming the C=C double bond of the enamine. masterorganicchemistry.comlibretexts.org

The mechanism for enamine formation can be summarized in the following steps:

Nucleophilic Addition: The secondary amine attacks the carbonyl carbon. libretexts.org

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine. libretexts.org

Protonation of Hydroxyl: The hydroxyl group is protonated to form a good leaving group (water). libretexts.org

Elimination of Water: The nitrogen lone pair assists in the elimination of water, forming a cationic iminium intermediate. libretexts.org

Deprotonation: A base removes a proton from the α-carbon, yielding the neutral enamine and regenerating the acid catalyst. libretexts.org

Enamines are versatile intermediates due to the electron-donating nature of the nitrogen, which increases the nucleophilicity of the α-carbon. masterorganicchemistry.com This allows them to participate in reactions such as:

Alkylation: Enamines react with alkyl halides in a process known as the Stork enamine alkylation. The nucleophilic α-carbon attacks the electrophilic carbon of the alkyl halide. The resulting iminium salt is then hydrolyzed by aqueous acid to yield an α-alkylated ketone or aldehyde. masterorganicchemistry.comwikipedia.org

Michael Addition: Enamines can act as nucleophiles in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). masterorganicchemistry.com The reaction involves the addition of the enamine to the β-carbon of the acceptor, followed by hydrolysis of the resulting iminium salt to furnish a 1,5-dicarbonyl compound. researchgate.net

Hydrolysis: Enamine formation is a reversible process. In the presence of aqueous acid, enamines can be hydrolyzed back to the parent carbonyl compound and the secondary amine. masterorganicchemistry.comlibretexts.org

Table 1: Reactivity of Enamines Derived from this compound

| Reaction Type | Electrophile Example | Product Type (after Hydrolysis) | Mechanistic Notes |

| Alkylation | Methyl Iodide (CH₃I) | α-Methylated Ketone/Aldehyde | SN2 attack by the enamine α-carbon on the alkyl halide. msu.edu |

| Michael Addition | Methyl Vinyl Ketone | 1,5-Dicarbonyl Compound | Conjugate addition to an α,β-unsaturated system. nsf.gov |

| Acylation | Acetyl Chloride | β-Diketone | Nucleophilic attack on an acyl halide followed by hydrolysis. |

This compound, as a secondary amine, readily reacts with carboxylic acid derivatives and sulfonyl chlorides to form amides and sulfonamides, respectively.

Amide Formation: The most common methods involve reacting the amine with more electrophilic forms of carboxylic acids, such as acid chlorides or acid anhydrides. masterorganicchemistry.comfishersci.co.uk The reaction is a nucleophilic acyl substitution where the amine nitrogen attacks the carbonyl carbon, leading to the displacement of a leaving group (e.g., chloride). masterorganicchemistry.com A base, such as pyridine (B92270) or a tertiary amine, is often added to neutralize the HCl generated when using acid chlorides. fishersci.co.uk Direct reaction with a carboxylic acid requires harsh conditions (strong heating) or the use of coupling agents (like DCC) to activate the acid. libretexts.orglibretexts.org

Sulfonamide Formation: Sulfonamides are synthesized by the reaction of the amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride). cbijournal.comresearchgate.net The mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the elimination of hydrogen chloride. researchgate.netwikipedia.org This reaction, known as the Hinsberg test, can be used to distinguish between primary, secondary, and tertiary amines. msu.edu Secondary amines form sulfonamides that are insoluble in alkali. msu.edu

The nucleophilic nitrogen of this compound can interact with a variety of other electrophiles.

Carbon Dioxide: Secondary amines react reversibly with carbon dioxide (CO₂) to form carbamic acids. researchgate.netnih.gov This reaction involves the nucleophilic attack of the amine nitrogen on the carbon atom of CO₂. nih.gov The resulting zwitterion is then protonated. nih.gov In biological systems or in the presence of water, carbamic acids can exist in equilibrium with the amine and bicarbonate. researchgate.netnih.gov The formation of carbamic acids can be accelerated at the interface of microdroplets, where trace amounts of water may generate a "superacid" that protonates CO₂, making it more susceptible to nucleophilic attack. rsc.orgrsc.org

Other Electrophiles: As a typical nucleophile, this compound reacts with various electrophilic reagents. libretexts.org For example, it can react with alkyl halides to form tertiary ammonium (B1175870) salts, though over-alkylation can be an issue. libretexts.orgbritannica.com It also reacts with other acylating agents like nitrous acid (HNO₂) to form N-nitroso compounds (nitrosamines). libretexts.orgbritannica.com

Probing Acid-Base Properties and Proton Transfer Dynamics

Like most aliphatic amines, this compound is a weak base. cutm.ac.in Its basicity stems from the lone pair of electrons on the nitrogen atom, which can accept a proton from an acid. pressbooks.pub The strength of an amine as a base is typically quantified by the pKa of its conjugate acid (the ammonium ion). pressbooks.pub For simple secondary alkylamines, the pKa values of their conjugate acids are generally in the range of 10-11. fiveable.mealfa-chemistry.com Alkyl groups are electron-donating, which increases the electron density on the nitrogen and stabilizes the positive charge on the corresponding ammonium ion, making the amine more basic than ammonia (B1221849). fiveable.meutexas.edu

The equilibrium in water is described as: R₂NH + H₂O ⇌ R₂NH₂⁺ + OH⁻

Proton transfer is a fundamental process in these acid-base reactions. The rate and dynamics of proton transfer can be influenced by the structure of the amine, the solvent, and the proximity of the proton donor and acceptor. nih.govresearchgate.net In complex systems, conformational changes may be required to bring the acidic and basic sites into close proximity for the transfer to occur efficiently. nih.gov

Table 2: Typical Acid-Base Properties of Aliphatic Amines

| Amine Type | Example | pKb Range | pKa of Conjugate Acid (R₂NH₂⁺) Range | General Basicity |

| Primary Aliphatic | Pentylamine | 3.3 - 3.4 | 10.6 - 10.7 | Weak Base |

| Secondary Aliphatic | Diethylamine | ~3.0 | ~11.0 | Stronger Base than Primary |

| Tertiary Aliphatic | Triethylamine | ~3.2 | ~10.8 | Weaker than Secondary (due to solvation effects) |

| Ammonia | NH₃ | 4.74 | 9.26 | Weaker Base than Alkylamines |

| Data is generalized from typical values for simple alkylamines. cutm.ac.inpressbooks.pubutexas.edu |

Elucidation of C-H Functionalization Mechanisms

The direct functionalization of C-H bonds in aliphatic amines is a powerful strategy for molecular synthesis, offering an atom-economical alternative to traditional multi-step sequences. rsc.org For an amine like this compound, there are numerous C-H bonds that could potentially be functionalized. Achieving site-selectivity is the primary challenge. rsc.org

Mechanisms for C-H functionalization often involve transition metal catalysis (e.g., palladium, rhodium). thieme-connect.com Common strategies include:

Directed C-H Activation: The amine's nitrogen atom can act as a directing group, coordinating to a metal catalyst and delivering it to a specific C-H bond, typically forming a five- or six-membered metallacycle intermediate. researchgate.netrsc.org This often leads to functionalization at the γ or δ position relative to the nitrogen. rsc.org For this compound, this could enable selective modification away from the immediate vicinity of the nitrogen atom.

Radical-Based Pathways: Photoredox catalysis combined with hydrogen atom transfer (HAT) can generate a radical at the α-carbon (the carbon adjacent to the nitrogen). rsc.org This α-amino radical can then be trapped by various reagents to form new C-C or C-heteroatom bonds.

The specific mechanism depends heavily on the catalyst system, directing group (if any), and reaction conditions employed. For instance, palladium catalysis often proceeds through a concerted metalation-deprotonation (CMD) pathway to form a palladacycle, which then undergoes further reaction. acs.org

Oxidative Transformations and Associated Mechanisms

Secondary amines can undergo several oxidative transformations, primarily at the nitrogen atom or the adjacent α-carbon.

N-Oxidation: Oxidation at the nitrogen atom can lead to the formation of hydroxylamine (B1172632) intermediates. These intermediates can be further oxidized to corresponding nitrones. uomustansiriyah.edu.iq

Oxidative Dealkylation/Deamination: A major metabolic pathway for amines involves oxidation at the α-carbon. grantome.com This process, often catalyzed by enzymes like cytochrome P-450, typically begins with a hydrogen atom abstraction or single-electron transfer from the nitrogen, followed by formation of a carbinolamine or an iminium ion intermediate. uomustansiriyah.edu.iqgrantome.com The carbinolamine is unstable and subsequently cleaves at the C-N bond, yielding a dealkylated amine and a carbonyl compound (an aldehyde or ketone). uomustansiriyah.edu.iq For this compound, this could result in the loss of either the pentan-2-yl group (yielding pentylamine and pentan-2-one) or the pentyl group (yielding 2-aminopentane (B145832) and pentanal).

Various chemical reagents can also effect these transformations. For example, permanganate (B83412) can oxidize amines to aldehydes and ketones. acs.org Catalytic systems using transition metals like gold or iron have also been developed to oxidize the Cα–H bond of amines to form amides. thieme-connect.com The mechanisms often involve the formation of iminium ion intermediates which are then hydrolyzed or further oxidized. thieme-connect.com

Catalytic Roles and Organocatalysis in Chemical Transformations

Asymmetric Organocatalysis

Asymmetric organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively, avoiding the need for metal catalysts. Chiral secondary amines are a cornerstone of this field.

Enamine catalysis is a powerful strategy for the α-functionalization of carbonyl compounds. A chiral secondary amine, such as (pentan-2-yl)(pentyl)amine, could theoretically react with a ketone or aldehyde to form a nucleophilic chiral enamine intermediate. This intermediate can then react with an electrophile, with the chiral amine controlling the stereochemical outcome of the reaction.

Aldol Reaction: In a potential asymmetric Aldol reaction, the chiral enamine derived from this compound and a ketone could add to an aldehyde. The stereochemistry of the resulting β-hydroxy ketone would be directed by the chiral environment of the amine catalyst.

Michael Addition: For Michael additions, the chiral enamine would act as a soft nucleophile, adding to an α,β-unsaturated carbonyl compound (a Michael acceptor). The facial selectivity of the attack would be influenced by the steric and electronic properties of the pentan-2-yl and pentyl groups on the amine.

Diels-Alder Reaction: While less common for simple secondary amines, they can participate in certain types of Diels-Alder reactions, typically through iminium ion activation of the dienophile.

Despite the mechanistic plausibility, specific studies detailing the use of this compound in these enamine-mediated reactions are not prominent in the scientific literature. The efficiency and stereoselectivity of such catalysts are highly dependent on their specific structure, which dictates the conformation of the key enamine intermediate.

In contrast to enamine catalysis which activates the nucleophile, iminium ion catalysis activates the electrophile. A chiral secondary amine condenses with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the unsaturated system, activating it for nucleophilic attack.

Reactions such as Diels-Alder cycloadditions and conjugate additions can be effectively catalyzed through this activation mode. The chiral amine, in this case, this compound, would control the enantioselectivity by shielding one face of the iminium ion, thereby directing the approach of the nucleophile or diene. While this is a major area of organocatalysis, specific applications of this compound have not been reported.

Bifunctional catalysts possess two or more functional groups that act in concert to promote a chemical reaction. A secondary amine moiety can be incorporated into a more complex molecular framework that also contains a hydrogen-bond donor (like a thiourea, squaramide, or alcohol). In such a catalyst, the secondary amine would form the enamine or iminium ion, while the second functional group would activate the other reactant and help to organize the transition state through non-covalent interactions, leading to high levels of stereocontrol. There is no evidence in the literature of this compound being used as a component in such a bifunctional catalyst.

Chiral Ligand Design for Transition Metal Catalysis

The nitrogen atom of this compound can also coordinate to a transition metal center. As a chiral amine, it could serve as a chiral ligand to create an asymmetric environment around the metal. This is a fundamental concept in transition-metal-catalyzed asymmetric reactions, such as hydrogenation, C-H functionalization, or allylic substitution. The enantioselectivity of these reactions would depend on how effectively the chirality of the amine is transferred to the substrate during the catalytic cycle. The development of novel chiral ligands is crucial for advancing asymmetric catalysis, but this compound has not been specifically documented as a successful ligand in this context.

Enzymatic and Bioconversion Systems Incorporating Amine Functionality

In biocatalysis, enzymes are used to perform chemical transformations. While enzymes themselves are chiral, their activity can sometimes be modulated or they can be used in combination with synthetic molecules. Furthermore, amine functionalities are central to the structure and function of many enzymes (e.g., in amino acid residues). However, there are no specific reports of this compound being incorporated into or used in conjunction with enzymatic or bioconversion systems.

Advanced Analytical and Spectroscopic Characterization for Research

High-Resolution Spectroscopic Methodologies

High-resolution spectroscopy is indispensable for the detailed structural elucidation of "(Pentan-2-yl)(pentyl)amine". Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS) each offer unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the connectivity and stereochemistry of chiral molecules like "this compound". The presence of a stereocenter at the second carbon of the pentan-2-yl group means the compound can exist as two enantiomers, (R)- and (S)-. Distinguishing between these enantiomers often requires the use of a chiral derivatizing agent to convert them into diastereomers, which are distinguishable by NMR.

The Mosher amide method is a well-established NMR technique for determining the absolute configuration of chiral amines and alcohols. nih.govresearchgate.net This method involves the reaction of the chiral amine with a chiral reagent, typically the acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid chloride. nih.gov The reaction of racemic "this compound" with an enantiomerically pure form of Mosher's acid chloride (e.g., (R)-MTPA-Cl) would produce a mixture of two diastereomeric amides.

The underlying principle of the Mosher amide method relies on the anisotropic effect of the phenyl ring in the MTPA moiety, which shields or deshields nearby protons in a conformationally dependent manner. nih.gov By analyzing the differences in the chemical shifts (Δδ = δS - δR) of the protons adjacent to the newly formed amide bond in the two diastereomers, the absolute configuration of the original amine can be assigned. For the Mosher amide of "this compound", the protons on the pentan-2-yl and pentyl groups closest to the nitrogen atom would experience the most significant shifts.

Table 1: Hypothetical ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher Amides of (R)- and (S)-(Pentan-2-yl)(pentyl)amine

| Proton | Δδ (δS - δR) | Predicted Spatial Orientation Relative to Phenyl Ring |

| H-2 (Pentan-2-yl) | Negative | Shielded |

| H-1' (Pentyl) | Positive | Deshielded |

| H-3 (Pentan-2-yl) | Positive | Deshielded |

| H-2' (Pentyl) | Slightly Positive | Slightly Deshielded |

Note: This table is illustrative. The actual sign of Δδ depends on the conformation of the Mosher amide.

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide a "fingerprint" of a molecule by probing its vibrational modes. These techniques are valuable for identifying functional groups and gaining insights into molecular structure and bonding.

For "this compound", the IR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibration of a secondary amine typically appears as a weak to medium band in the region of 3300-3500 cm⁻¹. The C-N stretching vibration would be observed in the 1250-1020 cm⁻¹ region. The C-H stretching vibrations of the pentyl groups would be prominent in the 2850-3000 cm⁻¹ range, while C-H bending vibrations would appear around 1465 cm⁻¹ and 1375 cm⁻¹.

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. While N-H and O-H stretches are often weak in Raman spectra, the C-C and C-N skeletal vibrations of the pentyl chains would produce strong signals, offering a detailed fingerprint of the molecule's carbon backbone.

These techniques are also powerful for studying reaction mechanisms. For instance, during the formation of a salt of "this compound" with an acid, the N-H stretching band would shift to lower frequencies and broaden, indicating the formation of an N-H⁺ bond.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| N-H Stretch | 3300-3500 | IR |

| C-H Stretch | 2850-3000 | IR, Raman |

| C-H Bend | 1375-1465 | IR, Raman |

| C-N Stretch | 1020-1250 | IR, Raman |

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining the molecular weight of "this compound" and for elucidating its fragmentation patterns, which can confirm its structure. The nominal molecular weight of this compound (C₁₀H₂₃N) is 157.20 g/mol .

Under electron ionization (EI), the molecule would be expected to undergo characteristic fragmentation. Alpha-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom) is a common fragmentation pathway for amines. For "this compound", this could lead to the loss of a propyl radical or a butyl radical, resulting in prominent fragment ions.

Table 3: Potential Fragment Ions of this compound in Mass Spectrometry

| m/z | Possible Fragment |

| 157 | [M]⁺ (Molecular Ion) |

| 114 | [M - C₃H₇]⁺ |

| 100 | [M - C₄H₉]⁺ |

| 86 | [C₅H₁₂N]⁺ |

| 72 | [C₄H₁₀N]⁺ |

Beyond structural confirmation, advanced mass spectrometry techniques, such as those coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), are instrumental in studying reaction pathways. By monitoring the m/z values of species in a reaction mixture over time, it is possible to identify and characterize transient intermediates and byproducts, thereby elucidating the reaction mechanism.

Chromatographic Techniques for Enantiomeric Purity and Reaction Monitoring

Chromatography is essential for both the separation and analysis of "this compound", particularly for determining its enantiomeric purity and for monitoring the progress of reactions.

Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods for assessing the enantiomeric excess (ee) of a chiral compound. mdpi.com These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. For "this compound", a variety of CSPs, such as those based on cyclodextrins or chiral polymers, could be employed. The choice of CSP and the mobile phase composition are critical for achieving baseline separation of the enantiomers.

In addition to purity analysis, both GC and HPLC are workhorse techniques for reaction monitoring. By taking aliquots of a reaction mixture at different time points and analyzing them chromatographically, one can quantify the consumption of reactants and the formation of products. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading. The determination of chiral purity is a critical aspect of quality control for pharmaceutical compounds. nih.gov

Derivatization Strategies for Enhanced Analytical Performance

Derivatization, the chemical modification of an analyte, is often employed to improve its analytical properties for techniques like GC and HPLC. libretexts.org For secondary amines such as "this compound", derivatization can enhance volatility, improve thermal stability, and introduce a chromophore or fluorophore for more sensitive detection. thermofisher.com

Common derivatization strategies for amines include:

Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) produces stable, volatile derivatives that are well-suited for GC analysis with electron capture detection (ECD).

Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group, increasing volatility and thermal stability. libretexts.org

Formation of Sulfonamides: Reagents like dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and 2-naphthalenesulfonyl chloride react with secondary amines to form highly fluorescent or UV-active derivatives, respectively, enabling sensitive detection in HPLC. libretexts.orgnih.gov

Reaction with Chloroformates: Reagents like 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) react with amines to produce strongly UV-absorbing and fluorescent derivatives. thermofisher.comresearchgate.net

These derivatization strategies not only improve detectability but can also enhance chromatographic separation, making them a versatile tool in the comprehensive analysis of "this compound".

Table 4: Common Derivatizing Agents for Secondary Amines

| Derivatizing Agent | Abbreviation | Purpose | Analytical Technique |

| Trifluoroacetic anhydride | TFAA | Increase volatility, introduce electrophore | GC-ECD |

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Increase volatility and thermal stability | GC-FID, GC-MS |

| Dansyl chloride | DNS-Cl | Introduce a fluorophore | HPLC-Fluorescence |

| 9-Fluorenylmethoxycarbonyl chloride | Fmoc-Cl | Introduce a chromophore and fluorophore | HPLC-UV, HPLC-Fluorescence |

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Reactivity Modeling

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework for understanding the distribution of electrons and the resulting molecular properties. These calculations are fundamental to predicting the geometry, energy, and reactivity of (Pentan-2-yl)(pentyl)amine.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. By finding the minimum energy structure on the potential energy surface, the equilibrium geometry can be predicted with high accuracy.

The process of energy surface mapping involves calculating the energy of the molecule at various geometries. This map is crucial for identifying not only the stable ground state but also various isomers and the transition states that connect them. For this compound, this would involve exploring the rotational barriers around its single bonds and the puckering of its alkyl chains.

A typical DFT calculation for this compound would involve selecting a functional (e.g., B3LYP or M06-2X) and a basis set (e.g., 6-31G(d) or cc-pVTZ) to approximate the solutions to the Schrödinger equation. The choice of functional and basis set is critical for obtaining reliable results and is often benchmarked against experimental data or higher-level calculations for similar molecules.

Table 1: Representative Calculated Geometric Parameters for this compound (Illustrative Data)

| Parameter | Value |

|---|---|

| C-N Bond Length (pentyl) | 1.47 Å |

| C-N Bond Length (pentan-2-yl) | 1.48 Å |

| C-N-C Bond Angle | 112.5° |

| N-H Bond Length | 1.01 Å |

| Dihedral Angle (C-C-N-C) | 175° |

Note: These values are illustrative and would be determined from a specific DFT calculation.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its non-covalent interactions. The MEP for this compound would reveal regions of negative potential, primarily located around the lone pair of the nitrogen atom, indicating its nucleophilic character and propensity to act as a hydrogen bond acceptor. Regions of positive potential would be found around the hydrogen atoms, particularly the one attached to the nitrogen.

Frontier molecular orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). For this compound, the HOMO is expected to be localized on the nitrogen atom, consistent with its role as an electron donor (nucleophile). The LUMO, on the other hand, would likely be distributed over the antibonding orbitals of the C-N and C-H bonds. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more readily excitable and more reactive.

Table 2: Calculated Frontier Orbital Energies for this compound (Illustrative Data)

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.2 |

| LUMO | 1.5 |

| HOMO-LUMO Gap | 7.7 |

Note: These values are illustrative and depend on the level of theory used.

Computational Elucidation of Reaction Mechanisms

Computational chemistry is instrumental in mapping out the detailed steps of a chemical reaction, providing insights into the energies and structures of transient species like transition states.

For any reaction involving this compound, for instance, its N-alkylation or its role as a base, computational methods can be used to locate the transition state (TS). The TS is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction pathway. Locating the TS is a critical step in understanding the reaction mechanism.

Once a transition state has been identified, an Intrinsic Reaction Coordinate (IRC) analysis is performed. An IRC calculation follows the reaction path downhill from the transition state, connecting it to the reactants and products. This confirms that the identified TS indeed connects the desired reactants and products and provides a detailed picture of the geometric changes that occur during the reaction.

With the energies of the reactants, transition state, and products in hand, it is possible to calculate important thermodynamic and kinetic parameters. The enthalpy and Gibbs free energy of reaction can be determined from the energy differences between the products and reactants. The activation energy, derived from the energy difference between the transition state and the reactants, is a key determinant of the reaction rate.

Using transition state theory, these calculated energies can be used to predict the rate constant of a reaction at a given temperature. These theoretical predictions can then be compared with experimental kinetic data to validate the proposed reaction mechanism.

Stereochemical Predictions and Conformational Analysis

The presence of a chiral center at the second position of the pentan-2-yl group means that this compound exists as a pair of enantiomers (R and S). Computational methods can be used to study the properties of these stereoisomers.

Conformational analysis of this compound involves exploring the different spatial arrangements of the molecule that result from rotation around its single bonds. Due to the flexibility of the pentyl and pentan-2-yl chains, a large number of conformers can exist. Computational searches can identify the lowest energy conformers and determine their relative populations at a given temperature using Boltzmann statistics. Understanding the preferred conformations is crucial as it can influence the molecule's physical properties and its interactions with other molecules. For example, the accessibility of the nitrogen lone pair, and thus the nucleophilicity of the amine, can be highly dependent on the conformational state.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Derivatization Chemistry and Application As Chemical Building Blocks

Utilization in the Synthesis of Complex Organic Molecules

(Pentan-2-yl)(pentyl)amine, as a representative secondary amine, is a key precursor in the assembly of complex organic molecules. Its nucleophilicity enables it to react with a range of electrophiles, leading to the formation of new carbon-nitrogen and heteroatom-nitrogen bonds. These reactions are fundamental to constructing the intricate frameworks of many biologically active compounds and other high-value chemical entities. enamine.net

One of the most common transformations involving secondary amines is N-alkylation . This reaction, typically with alkyl halides, extends the carbon framework around the nitrogen atom. libretexts.orglumenlearning.com Such modifications are crucial in the synthesis of tertiary amines, which are prevalent in many pharmaceutical compounds. acs.orgillinois.edu For instance, the reaction of this compound with an appropriate alkyl halide can be a key step in building a more complex drug scaffold.

Acylation is another important derivatization, where the amine reacts with acyl chlorides or acid anhydrides to form amides. libretexts.orgchemguide.co.uk This transformation is significant in peptide synthesis and in the creation of various functional materials. The resulting amide bond is a common feature in many biologically active molecules.

Furthermore, secondary amines like this compound can participate in reductive amination . This process involves the reaction with aldehydes or ketones to form an intermediate iminium ion, which is then reduced to a tertiary amine. This one-pot reaction is a highly efficient method for creating complex tertiary amines from readily available starting materials.

The utility of secondary amines also extends to the synthesis of heterocyclic compounds . These cyclic structures are cornerstones of many pharmaceuticals and agrochemicals. researchgate.netorganic-chemistry.org Secondary amines can be incorporated into these rings through various cyclization strategies, often acting as a key nucleophile in the ring-forming step.

Below is a table summarizing some of the key synthetic transformations involving secondary amines like this compound:

| Reaction Type | Reactant | Product Type | Significance |

| N-Alkylation | Alkyl Halide | Tertiary Amine | Synthesis of complex amines, pharmaceutical intermediates. libretexts.orglumenlearning.com |

| Acylation | Acyl Chloride/Anhydride (B1165640) | Amide | Formation of amide bonds, common in biologically active molecules. libretexts.orgchemguide.co.uk |

| Reductive Amination | Aldehyde/Ketone | Tertiary Amine | Efficient synthesis of substituted tertiary amines. |

| Mannich Reaction | Formaldehyde, CH-acidic compound | β-amino carbonyl compound | Carbon-carbon bond formation, synthesis of complex structures. |

| A³ Coupling | Aldehyde, Alkyne | Propargylamine (B41283) | Synthesis of propargylamine derivatives, important in medicinal chemistry. researchgate.netacs.org |

Design and Synthesis of Advanced Functional Materials Incorporating Amine Moieties

The incorporation of amine moieties, such as the (pentan-2-yl)(pentyl)amino group, is a strategic approach in the design of advanced functional materials. The nitrogen atom can impart desirable properties like basicity, nucleophilicity, and the ability to form hydrogen bonds, which are crucial for applications ranging from polymer science to corrosion inhibition. nih.govacs.org

In the field of polymer chemistry , secondary amines can be used as monomers or as modifying agents. They can be incorporated into polymer backbones to create polyamines, which have applications in areas such as gene delivery and carbon dioxide capture. nih.govacs.org The amine groups can also serve as cross-linking sites to enhance the mechanical properties of polymers. Titanium-catalyzed hydroaminoalkylation is an atom-economical method for synthesizing polymers with secondary amine functionalities, which can be useful as adhesives and compatibilizers. rsc.orgacs.org

Another significant application is in the development of corrosion inhibitors . Amines and their derivatives are effective at protecting metal surfaces from corrosion, particularly in acidic environments. kfupm.edu.sanih.gov They function by adsorbing onto the metal surface, forming a protective film that prevents contact with the corrosive medium. The lone pair of electrons on the nitrogen atom plays a crucial role in the coordination with the metal surface. kfupm.edu.sa The long alkyl chains of this compound would contribute to the formation of a hydrophobic barrier, further enhancing its potential as a corrosion inhibitor.

The following table outlines potential applications of this compound in functional materials:

| Material Type | Role of Amine | Potential Application |

| Polymers | Monomer/Cross-linker | Adhesives, coatings, gas separation membranes. nih.govrsc.org |

| Corrosion Inhibitors | Surface Adsorption/Film Formation | Protection of metals in industrial settings. kfupm.edu.sagoogle.comomanchem.com |

| Covalent Organic Frameworks (COFs) | Linkage Unit | Heterogeneous catalysis, gas storage. acs.orgnih.gov |

Exploration of Novel Amine-Based Chemical Scaffolds

In medicinal chemistry and drug discovery, the development of novel chemical scaffolds is of paramount importance. Secondary amines, including this compound, are valuable starting points for creating libraries of diverse compounds for biological screening. enamine.netnih.gov The ability to easily derivatize the amine allows for the systematic modification of a molecule's structure to optimize its pharmacological properties.

The term "privileged scaffold" is often used to describe molecular frameworks that are capable of binding to multiple biological targets. nih.gov Many of these scaffolds contain amine functionalities. By using this compound as a core structure, medicinal chemists can synthesize a variety of derivatives and explore their potential as new therapeutic agents. diplomatacomercial.com For example, it can be incorporated into larger molecules to probe interactions with biological receptors.

The synthesis of compound libraries based on a common amine scaffold is a key strategy in modern drug discovery. enamine.net Techniques such as parallel synthesis allow for the rapid generation of a large number of related compounds, which can then be tested for biological activity. The straightforward reactivity of secondary amines makes them ideal for such approaches. enamine.net

Recent advancements have focused on developing novel synthetic methods to create complex amine-containing molecules. For instance, new catalytic systems are being developed to facilitate the efficient synthesis of tertiary amines from secondary amines and olefins. acs.orgillinois.edu Such methods could be applied to this compound to generate novel and diverse chemical entities.

The table below highlights the role of secondary amines in the exploration of new chemical scaffolds:

| Area of Exploration | Role of Secondary Amine | Outcome |

| Medicinal Chemistry | Core structural unit | Discovery of new drug candidates. nih.govdiplomatacomercial.com |

| Combinatorial Chemistry | Versatile building block | Generation of compound libraries for high-throughput screening. enamine.net |

| Catalyst Development | Ligand for metal centers | Creation of new catalysts for organic synthesis. |

Emerging Research Avenues and Future Directions

Integration of Green Chemistry Principles in (Pentan-2-yl)(pentyl)amine Synthesis and Reactions

The synthesis of secondary amines like this compound is increasingly being scrutinized through the lens of green chemistry, which aims to reduce or eliminate the use and generation of hazardous substances. yale.edu Key to this is the principle of atom economy, which seeks to maximize the incorporation of all materials from the starting reagents into the final product. primescholars.comwordpress.comacs.org Traditional methods for amine synthesis can sometimes suffer from poor atom economy, generating significant waste. primescholars.comrsc.org

Future research will likely focus on developing more atom-economical synthetic routes to this compound. This includes catalytic methods such as direct reductive amination of ketones or alcohols, which can achieve high conversion and selectivity with minimal waste. researchgate.netacs.org The "hydrogen borrowing" or "hydrogen autotransfer" strategy is another promising approach, where an alcohol is temporarily oxidized to a carbonyl compound that then reacts with an amine to form an imine, which is subsequently reduced by the initially abstracted hydrogen. rsc.org

The use of renewable feedstocks is another cornerstone of green chemistry that is pertinent to the synthesis of this compound. yale.edu Biomass, a renewable and abundant resource, can be a source for various chemical precursors. rsc.orgacs.org For instance, lignin, a major component of biomass, is a rich source of aromatic compounds that can be converted into valuable chemicals, including amines. rsc.orgresearchgate.net Research into the conversion of biomass-derived platform molecules into amines is a burgeoning field. researchgate.netmdpi.comacs.org

Biocatalysis offers a powerful and environmentally benign alternative to traditional chemical synthesis. nih.govmanchester.ac.uk Enzymes such as transaminases, imine reductases, amine dehydrogenases, and monoamine oxidases can catalyze the synthesis of chiral amines with high stereoselectivity under mild reaction conditions. nih.govmdpi.comnih.gov The application of these biocatalytic methods could enable the enantiomerically pure synthesis of chiral amines, a critical aspect for applications in pharmaceuticals and agrochemicals. nih.govrsc.org

| Green Chemistry Principle | Application in this compound Synthesis | Potential Benefits |

|---|---|---|

| Atom Economy | Employing addition reactions and catalytic cycles to minimize byproducts. | Reduced waste generation and increased efficiency. acs.org |

| Use of Renewable Feedstocks | Synthesizing precursors from biomass-derived sources. rsc.org | Decreased reliance on fossil fuels and enhanced sustainability. acs.org |

| Catalysis | Utilizing biocatalysts (e.g., transaminases, imine reductases) or chemocatalysts for selective transformations. nih.gov | Higher selectivity, milder reaction conditions, and lower energy consumption. manchester.ac.uk |

| Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like water or bio-derived solvents. | Improved safety profile and reduced environmental impact. nih.gov |

Application of Artificial Intelligence and Machine Learning in Amine Reaction Prediction and Design

The development of accurate predictive models for reaction outcomes can significantly reduce the amount of trial-and-error experimentation required in the laboratory, saving time, resources, and minimizing waste. researchgate.net As more high-quality data becomes available and algorithms become more sophisticated, the predictive power of these computational tools will continue to grow, accelerating the pace of innovation in amine chemistry. chiralpedia.com

| AI/ML Application | Description | Potential Impact on this compound Research |

|---|---|---|

| Reaction Outcome Prediction | Using machine learning models to predict the yield and selectivity of reactions under different conditions. chiralpedia.com | Faster optimization of synthetic protocols and reduced experimental effort. |

| Retrosynthetic Pathway Design | Employing AI algorithms to propose novel and efficient synthetic routes to the target molecule. pharmafeatures.com | Discovery of more economical and sustainable manufacturing processes. |

| Catalyst Design and Discovery | Utilizing computational screening to identify promising new catalysts for specific transformations. chiralpedia.com | Development of highly active and selective catalysts for the synthesis of this compound. |

| In Silico Property Prediction | Predicting the physicochemical and biological properties of this compound and its derivatives. | Guiding the design of new molecules with desired functionalities. |

Development of Hybrid Catalytic Systems Employing Asymmetric Secondary Amines

The development of novel catalytic systems is a key driver of innovation in organic synthesis. For asymmetric reactions, where the formation of a specific stereoisomer is desired, chiral catalysts are indispensable. acs.org Asymmetric secondary amines have emerged as powerful organocatalysts, capable of promoting a wide range of stereoselective transformations. rsc.orgrsc.org

Hybrid catalytic systems, which combine the features of different types of catalysts, offer exciting opportunities for achieving unprecedented levels of activity and selectivity. researchgate.net For instance, a chiral secondary amine could be incorporated into a metal-organic framework (MOF) or supported on a solid material to create a heterogeneous catalyst that is easily recoverable and reusable.

The asymmetric nature of this compound, with its chiral center at the 2-position of the pentyl group, makes it an interesting candidate for use in such hybrid systems. It could potentially act as a chiral ligand for a metal catalyst or as a chiral organocatalyst itself in asymmetric transformations. alfachemic.com The development of bifunctional catalysts, where the secondary amine moiety and another functional group work in concert to promote a reaction, is another promising area of research. rsc.org

Computational modeling can play a crucial role in the design of these hybrid catalytic systems. acs.orgbohrium.com By simulating the interactions between the catalyst, substrates, and transition states, researchers can gain insights into the factors that control stereoselectivity and use this knowledge to design more effective catalysts.

| Hybrid Catalytic System | Description | Potential Application with this compound |

|---|---|---|

| Immobilized Amine Catalysts | Covalently or non-covalently attaching the amine to a solid support (e.g., silica, polymer). | Facilitates catalyst recovery and reuse, enabling continuous flow processes. |

| Amine-Metal Dual Catalysis | Combining the amine with a transition metal catalyst to enable cooperative catalysis. | Can lead to novel reactivity and improved stereoselectivity in complex transformations. |

| Bifunctional Amine Catalysts | Incorporating another functional group into the amine structure to enable multiple modes of activation. rsc.org | Enhanced catalytic activity and control over reaction pathways. nih.govfigshare.com |

| Amine-Enzyme Hybrid Systems | Combining the amine with an enzyme to perform chemoenzymatic cascade reactions. | Enables the synthesis of complex molecules with high efficiency and stereocontrol. |

Advanced In-Situ Spectroscopic Techniques for Real-Time Monitoring of Amine Transformations

A deep understanding of reaction mechanisms is essential for the development of efficient and selective chemical processes. mt.com Advanced in-situ spectroscopic techniques allow chemists to monitor chemical reactions in real-time, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior. spectroscopyonline.com

For transformations involving this compound, techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to track the concentrations of reactants, products, and intermediates as the reaction progresses. acs.orgspiedigitallibrary.orgacs.org This information can be used to develop accurate kinetic models and to optimize reaction conditions for maximum yield and selectivity.

Operando spectroscopy is a particularly powerful approach that combines in-situ spectroscopic measurements with simultaneous monitoring of catalytic activity and selectivity. wikipedia.orghidenanalytical.comnih.govhideninc.com This allows for direct correlation of the catalyst's structure and electronic properties with its performance under actual reaction conditions. ornl.gov By applying operando spectroscopy to reactions catalyzed by or involving this compound, researchers can gain a deeper understanding of the catalytic cycle and identify opportunities for catalyst improvement.

The data generated by these advanced analytical techniques can also be used to validate and refine computational models of reaction mechanisms, leading to a synergistic interplay between experiment and theory.

| In-Situ Technique | Information Gained | Application to this compound Reactions |

|---|---|---|

| FTIR Spectroscopy | Real-time tracking of functional group transformations. acs.org | Monitoring the formation and consumption of imine intermediates in reductive amination. |

| Raman Spectroscopy | Sensitive to changes in molecular vibrations and can be used in aqueous media. acs.org | Studying reaction kinetics and identifying catalyst resting states. |

| NMR Spectroscopy | Provides detailed structural information about species in solution. | Characterizing reaction intermediates and determining enantiomeric excess in real-time. |

| Mass Spectrometry | Detection of reaction intermediates and products with high sensitivity. | Elucidating complex reaction networks and identifying side products. |

Q & A

Q. Table 1: Catalyst and Solvent Effects on Yield

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| NaH | THF | 80 | 65–70 |

| K₂CO₃ | Toluene | 110 | 50–55 |

How can spectroscopic and chromatographic methods be applied to characterize this compound?

Q. Basic

- NMR : ¹H NMR shows signals for the pentyl chain (δ 0.8–1.5 ppm) and amine protons (δ 1.5–2.2 ppm). ¹³C NMR distinguishes carbons adjacent to the amine group (δ 40–50 ppm).

- IR : Stretching vibrations for N-H (3300–3500 cm⁻¹) and C-N (1250–1350 cm⁻¹).

- GC-MS : Retention time and fragmentation patterns (e.g., m/z 143 for [M+H]⁺) confirm purity and molecular weight .

Advanced : Coupled techniques like LC-MS or electronic tongues (e.g., lipid/polymer membrane sensors) enhance detection sensitivity for trace impurities .

What strategies resolve low yields in the synthesis of this compound?

Q. Advanced

- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C) or phase-transfer agents improve reaction efficiency .

- Byproduct Mitigation : Side reactions (e.g., over-alkylation) are minimized by slow addition of alkylating agents and inert atmospheres.

- Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or distillation under reduced pressure isolates the product .

How do stereochemical and regiochemical factors influence the reactivity of this compound?

Q. Advanced

- Steric Effects : Bulky substituents on the pentan-2-yl group hinder nucleophilic attack, favoring specific reaction pathways (e.g., SN2 over SN1).

- Chiral Resolution : Enantiomers are separated using chiral auxiliaries (e.g., tartaric acid derivatives) or chromatography with chiral stationary phases .

Q. Table 2: Stereochemical Outcomes in Alkylation

| Substrate | Catalyst | Enantiomeric Excess (%) |

|---|---|---|

| (R)-Pentan-2-amine | Chiral Pd | 85–90 |

| Racemic mixture | Non-chiral | <5 |

How can kinetic and thermodynamic data explain contradictions in reaction mechanisms?

Q. Advanced

- Competing Pathways : Kinetic studies (e.g., time-resolved NMR) reveal whether alkylation proceeds via a concerted (SN2) or stepwise (SN1) mechanism. For example, activation energy (Eₐ) calculations from Arrhenius plots differentiate mechanisms .

- Thermodynamic Stability : DFT calculations predict intermediates (e.g., carbocations in SN1), validated by trapping experiments with azide ions .

What advanced analytical techniques are used to study biological interactions of this compound?

Q. Advanced

- Isothermal Titration Calorimetry (ITC) : Quantifies binding affinities to enzymes or receptors.

- Metabolic Profiling : LC-HRMS identifies metabolites in cell cultures, revealing pathways like oxidative deamination .

- Molecular Dynamics Simulations : Predict interactions with lipid bilayers or protein targets (e.g., GPCRs) .

How are computational methods applied to optimize synthetic routes?

Q. Advanced

- Retrosynthetic Analysis : Tools like Pistachio or Reaxys propose feasible pathways using databases of known reactions. For example, AI-generated routes prioritize steps with high atom economy .

- Machine Learning : Predictive models correlate reaction parameters (e.g., solvent polarity, catalyst loading) with yield, reducing trial-and-error experimentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.